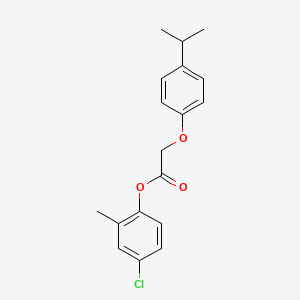![molecular formula C20H23N3O B5551517 2-methyl-N-[2-(4-morpholinyl)ethyl]benzo[h]quinolin-4-amine](/img/structure/B5551517.png)
2-methyl-N-[2-(4-morpholinyl)ethyl]benzo[h]quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related quinoline derivatives involves multi-step procedures, starting from various precursors. For instance, a high-yield, three-step synthesis starting from 4-methylquinolin-2-ol through nitration, chlorination, and amination has been documented (Heiskell et al., 2005). Another method involves Buchwald–Hartwig amination to synthesize 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines from bromoquinoline precursors (Bonacorso et al., 2018).
Molecular Structure Analysis
Structural characterization of these compounds is often achieved using multinuclear NMR spectroscopy, elemental analysis, and X-ray crystallography. For example, ethyl and cyclohexyl-(4-methyl-6-nitro-quinolin-2-yl)amine's structures were confirmed via single crystal X-ray structure analysis (Heiskell et al., 2005).
Chemical Reactions and Properties
Quinoline derivatives exhibit a range of chemical reactions, including Knoevenagel condensation and Michael addition, leading to various quinoline-5-ones and other derivatives (Ye et al., 1999). These reactions showcase the compounds' versatility in chemical synthesis and potential for creating diverse molecular architectures.
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structures, are crucial for understanding the compound's behavior in different environments. These properties are typically determined through experimental methods like melting point analysis and solubility testing in various solvents.
Chemical Properties Analysis
Quinoline derivatives' chemical properties, such as reactivity towards nucleophiles, electrophiles, and their photophysical behavior, reflect their complex aromatic structures. For example, the interaction of morpholinyl- and pyrrolidinyl-substituted quinolines with ct-DNA suggests potential for π-stacking and/or hydrogen-bonding interactions, indicative of their complex chemical behavior (Bonacorso et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has focused on the synthesis of alkyl and aryl substituted benzo[h]quinolines, showcasing the versatility of these compounds in organic synthesis. For example, the reaction of 4-chloro-2-methylquinolines with 1-naphthylamine under neat conditions yielded 2-methyl-N-(1-naphthyl)quinolin-4-amines. These intermediates were further reacted with aliphatic and aromatic carboxylic acids to produce various substituted benzo[h]naphtho[1,2-b][1,6]naphthyridines, demonstrating the compounds' utility in synthesizing complex heterocyclic systems (Prabha & Prasad, 2012).
Catalysis and Ligand Design
In the field of catalysis, these compounds have been employed in designing ligands for asymmetric hydrogenation reactions. For instance, derivatives have been developed as P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, indicating their potential in synthesizing chiral pharmaceutical ingredients and understanding reaction mechanisms (Imamoto et al., 2012).
Material Science and Organic Electronics
In material science, specifically in the development of organic light-emitting diodes (OLEDs), novel 1,8-naphthalimide derivatives, which share structural similarities with the target compound, have been synthesized and investigated for their potential as standard-red light-emitting materials for OLED applications. These investigations reveal the compounds' significant roles in enhancing device performance and efficiency (Luo et al., 2015).
Pharmaceutical Research
In pharmaceutical research, the focus has been on modifying the chemical structure of benzo[h]quinolines to investigate their biological activities, including antimicrobial and antitubercular properties. For example, quinoline-based compounds have been synthesized and evaluated for their antimicrobial activity, showing potential as novel therapeutic agents (Journals & Vora, 2012).
Propiedades
IUPAC Name |
2-methyl-N-(2-morpholin-4-ylethyl)benzo[h]quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-15-14-19(21-8-9-23-10-12-24-13-11-23)18-7-6-16-4-2-3-5-17(16)20(18)22-15/h2-7,14H,8-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGXYRFMQIASBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC3=CC=CC=C3C2=N1)NCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-morpholin-4-ylethyl)benzo[h]quinolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5551438.png)
![2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate](/img/structure/B5551444.png)
![4-[(2,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5551447.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methylacetamide](/img/structure/B5551458.png)
![4-[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N-methyl-N-(pyridin-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5551460.png)

![3-[5-(aminosulfonyl)-2-thienyl]-N-cyclopropylbenzamide](/img/structure/B5551481.png)


![1-(2-amino-2-oxoethyl)-N-[1-(6-methyl-2-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5551500.png)
![N-phenyl-6-[(2-pyridinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5551502.png)
![8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide](/img/structure/B5551524.png)
